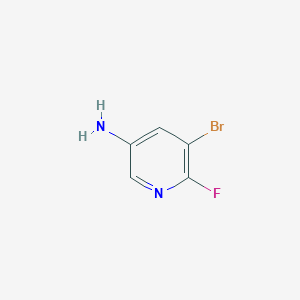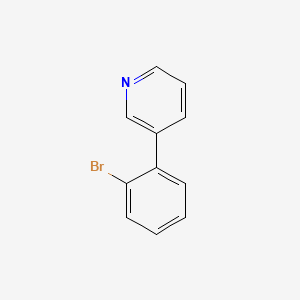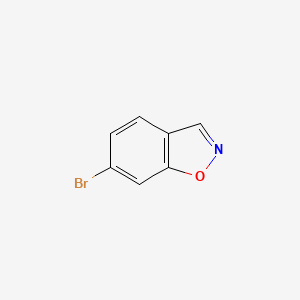
2-(Bromomethyl)-2,3-dihydro-1H-indene
Overview
Description
2-(Bromomethyl)-2,3-dihydro-1H-indene (BMDI) is a heterocyclic compound belonging to the family of indenes. It is a yellow solid that is soluble in organic solvents, such as chloroform, and has a molecular weight of 261.25 g/mol. BMDI is used in a variety of scientific research applications, including organic synthesis, catalysis, and drug development.
Scientific Research Applications
Molecular Structure and Vibrational Study
2,3-Dihydro-1H-indene, also known as indan, is a simple hydrocarbon petrochemical compound with various derivatives, including 1H-indene-1,3(2H)-dione, which is an anticoagulant. Research has focused on determining and analyzing the equilibrium geometries and harmonic frequencies of these molecules using density functional theory (DFT) calculations. These studies provide insights into the reactivity and polarity of these compounds (Prasad et al., 2010).
Synthesis and Properties of Brominated Compounds
Research has been conducted on synthesizing and studying the properties of various brominated compounds derived from 2,3-dihydro-1H-indene. This includes the study of photochromic and photomagnetic properties in the solid state of these derivatives, which can significantly change when bromine substitutes hydrogen atoms in the methyl group on the benzene rings (Chen et al., 2010).
Palladium-Catalyzed Reactions
Efficient annulation of vic-diborylalkenes and -arenes with vic-bromo(bromomethyl)arenes has been achieved using Pd(PPh3)4 as a catalyst. This process yields corresponding indene and fluorene derivatives, highlighting the potential for synthesizing complex organic structures (Shimizu et al., 2009).
Efficient Synthesis Protocols
Protocols for efficient synthesis of various derivatives of 2,3-dihydro-1H-indene, like gem-difluorinated compounds, have been reported. Key steps involve treatment with bromine fluoride (BrF), demonstrating the versatility of these compounds in synthetic chemistry (Zhang et al., 2014).
Anti-Tumor and Anti-Inflammatory Properties
Compounds derived from 2,3-dihydro-1H-indene have been studied for their potential anti-tumor and anti-inflammatory properties. Some synthesized compounds showed promising activity against certain human tumor cell lines and considerable anti-inflammatory properties in vivo (Girgis, 2009).
Regioselective Synthesis and Applications
The regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones has been explored for potential anti-tumor properties. These syntheses showcase the chemical versatility and potential pharmacological applications of derivatives of 2,3-dihydro-1H-indene (Amosova et al., 2018).
Preparation as Synthetic Building Blocks
Multi-brominated compounds like 2,3-dibromo-1H-indene derivatives serve as versatile synthetic building blocks for a variety of indene and indacene derivatives, indicating their importance in the synthesis of complex organic molecules (Iwata et al., 2022).
Decarbonylative Cycloaddition
Studies on decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalysis demonstrate the potential for creating complex molecular structures, further illustrating the versatility of 2,3-dihydro-1H-indene derivatives in synthetic chemistry (Hu et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Brominated compounds like this are often used in the synthesis ofbicyclic peptides , which are powerful modalities for engaging challenging drug targets such as protein-protein interactions .
Mode of Action
It’s known that brominated compounds can participate inelectrophilic addition reactions with alkenes and elimination reactions . In the context of bicyclic peptide synthesis, the bromomethyl group can react with cysteine residues under aqueous buffer conditions to form a bicyclic structure .
Biochemical Pathways
The formation of bicyclic peptides can potentially influence a wide range of biochemical pathways, depending on the specific peptide sequence and structure .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups . The bromomethyl group in this compound could potentially influence its pharmacokinetic properties.
Result of Action
The formation of bicyclic peptides can potentially have diverse effects at the molecular and cellular level, depending on the specific peptide sequence and structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the reactivity and stability of 2-(Bromomethyl)-2,3-dihydro-1H-indene . .
Biochemical Analysis
Biochemical Properties
2-(Bromomethyl)-2,3-dihydro-1H-indene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes often leads to the formation of reactive intermediates that can further participate in various biochemical pathways .
Additionally, this compound can interact with proteins and other biomolecules through nucleophilic substitution reactions. These interactions can result in the modification of protein structures and functions, potentially affecting cellular processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis .
Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to the upregulation or downregulation of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction .
For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include changes in cell viability, alterations in metabolic activity, and modifications in gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biological effects, such as enzyme modulation and gene expression changes. At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and inflammation .
Threshold effects have been observed in animal studies, where a certain dosage level triggers significant biological responses. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of this compound, leading to the formation of reactive intermediates .
These intermediates can further participate in phase II reactions, such as glucuronidation and sulfation, resulting in the formation of more water-soluble metabolites that are excreted from the body. The involvement of this compound in these metabolic pathways can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation .
The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and cellular transporters. These interactions can affect the bioavailability and overall biological activity of the compound .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications .
For instance, this compound may be directed to the nucleus through nuclear localization signals, where it can interact with DNA and transcription factors to modulate gene expression. Similarly, its localization to the mitochondria can influence mitochondrial function and cellular energy metabolism .
Properties
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSXTMDDYSZTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591630 | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348080-87-5 | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)

